molecular formula C17H19ClN4O3 B4508852 N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4508852
M. Wt: 362.8 g/mol
InChI Key: KIYKUMNUNYFYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule belonging to the class of pyridazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities . The structure incorporates a pyridazinone core, a privileged scaffold in drug discovery, linked to a 4-chlorobenzyl group via an acetamide bridge and further functionalized with a morpholine ring, a common pharmacophore known to enhance solubility and influence binding to biological targets . Pyridazinone derivatives have been extensively studied and demonstrated various pharmacological properties, including anti-oxidant, anti-bacterial, antifungal, and anti-cancer activities . Specifically, some analogs have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), a key enzyme target in the treatment of Parkinson's disease . The presence of the morpholine substituent on the pyridazine ring is a critical structural feature that can modulate the compound's interaction with enzyme active sites and influence its pharmacokinetic profile . This product is provided for research purposes only. It is intended for use in non-human research, such as in vitro bioactivity screening, target identification, and structure-activity relationship (SAR) studies in the development of new therapeutic agents. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKUMNUNYFYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the morpholine group: This step may involve nucleophilic substitution reactions.

    Attachment of the 4-chlorobenzyl group: This can be done through alkylation reactions.

    Final acylation step: The acetamide group is introduced through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound.

    Reduction: This reaction can reduce functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related pyridazinone derivatives and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Reference
N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 4-Cl-benzyl, morpholinyl, pyridazinone 362.81 Under investigation (potential kinase/MAO inhibition)
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 4-F-benzyl, morpholinyl, pyridazinone 346.36 MAO inhibition, cytotoxicity (L929 cells)
N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 2,4-diCl-phenyl, morpholinyl, pyridazinone 392.26 Metabolic disorder targets
N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 3-Cl-4-OMe-phenyl, morpholinyl, pyridazinone 378.80 Enhanced solubility, receptor agonism
N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide 4-OMe-phenyl, morpholinyl, pyridazinone 358.37 Anti-tumor (PDE4 inhibition)

Impact of Substituents on Activity

  • The 2,4-dichlorophenyl substituent () may improve binding to hydrophobic enzyme pockets, as seen in metabolic disorder targets.
  • Methoxy Groups :

    • The 4-methoxyphenyl derivative () exhibits higher solubility and anti-tumor activity via PDE4 inhibition, suggesting that electron-donating groups modulate target selectivity.
  • Dual Substitutions :

    • The 3-chloro-4-methoxyphenyl analog () combines lipophilic and polar groups, balancing solubility and receptor affinity, making it a candidate for CNS-targeted therapies.

Enzymatic Inhibition

  • Monoamine Oxidase (MAO) Inhibition: The 4-fluorobenzyl analog () shows significant MAO-B inhibition (IC₅₀ ~50 nM), relevant for neurodegenerative diseases. The target compound’s 4-Cl substitution may enhance potency due to increased electron-withdrawing effects.
  • Phosphodiesterase 4 (PDE4) Inhibition : The 4-methoxyphenyl derivative () inhibits PDE4 (IC₅₀ ~100 nM), reducing inflammation and tumor growth.

Biological Activity

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazinone core with substituents that include 4-chlorobenzyl and morpholine groups. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazine ring through the reaction of hydrazine derivatives with diketones, followed by the introduction of the morpholine moiety via nucleophilic substitution reactions.

Synthesis Overview

StepDescription
1Formation of the pyridazine ring from hydrazine and diketones.
2Introduction of the morpholine group through nucleophilic substitution.
3Acylation with acetic anhydride to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . In studies involving derivatives of pyridazinone, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like E. coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies suggest that modifications in the structure can lead to enhanced cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as chlorine, is believed to play a crucial role in increasing the compound's potency .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Study : A study on related pyridazinone compounds demonstrated their effectiveness against multiple bacterial strains, highlighting their potential as new antimicrobial agents .
  • Cytotoxicity Assays : In vitro assays showed that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting a promising avenue for drug development .
  • Mechanistic Insights : Research has indicated that certain structural modifications can enhance binding affinity to target enzymes, thereby increasing biological activity .

Q & A

Basic: What synthetic routes are recommended for preparing N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyridazinone Core Formation : React 3-morpholin-4-yl-6-hydroxypyridazine with chloroacetic acid derivatives (e.g., ethyl bromoacetate) under reflux with K₂CO₃ in methanol to form the pyridazinone-acetate intermediate .

Amide Coupling : Convert the intermediate to the corresponding carboxylic acid via hydrolysis (6 N NaOH), followed by activation with thionyl chloride or DMTMM. React with 4-chlorobenzylamine in the presence of a base (e.g., TEA) in THF or DCM .

Purification : Use column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Yields range from 40% to 80%, depending on reaction optimization .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyridazinone C=O: δ ~165–170 ppm in ¹³C NMR.
    • Morpholine protons: δ 3.6–3.8 ppm (N-CH₂) and δ 2.4–2.6 ppm (O-CH₂) in ¹H NMR .
    • 4-Chlorobenzyl group: Aromatic protons at δ 7.2–7.4 ppm and Cl-substituted carbon at δ ~135 ppm .
  • IR : Stretch at ~1660–1680 cm⁻¹ confirms acetamide C=O .
  • LCMS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. For example, HRMS (ESI/Q-TOF) can confirm exact mass (e.g., C₁₈H₂₀ClN₃O₃ requires 385.1064) .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT calculations) or literature analogs (e.g., reports δ 7.39 ppm for 4-chlorobenzyl protons) .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELX programs (e.g., SHELXL for refinement). This confirms bond lengths, angles, and substituent positions .

Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks by acquiring spectra at higher temperatures .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LCMS to track intermediate formation (e.g., ethyl ester → carboxylic acid conversion in ) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., morpholine nitrogen) to prevent side reactions during coupling .
  • Microwave-Assisted Synthesis : Reduce reaction times for steps like amidation (e.g., 30 minutes at 60°C vs. 12 hours conventionally) .

Advanced: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Crystal Growth : Dissolve the compound in a solvent (e.g., ethyl acetate) and slowly evaporate to obtain single crystals .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Structure Refinement : Process data with SHELXL, refining parameters like thermal displacement and occupancy. Final R-factors < 0.05 ensure accuracy .

Advanced: What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Cellular Uptake : Use radiolabeled analogs (e.g., ¹¹C or ³H) to study permeability in Caco-2 cells .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess heterocycle effects .

Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to study electronic effects on binding .

Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., PRMT5 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.